5,7-Dimethoxyquinolin-2-amine
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold, a fused heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.gov It is considered a "privileged scaffold" because its structure is a recurring motif in a multitude of pharmacologically active compounds. nih.govresearchgate.net The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse biological activities. orientjchem.orgdntb.gov.ua
Quinoline-based compounds have been extensively investigated and developed for a wide range of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, antibacterial, antiviral, and antioxidant agents. researchgate.netresearchgate.net The unique structural and electronic properties of the quinoline nucleus enable it to interact with various biological targets, such as DNA and enzymes, making it a critical component in the design of novel therapeutic agents. orientjchem.orgdntb.gov.ua Researchers continue to explore new synthetic routes, including greener and more sustainable methods, to create novel quinoline derivatives with improved efficacy and specificity. researchgate.net
Overview of Dimethoxyquinoline Amine Isomers in Academic Literature
Isomerism, the phenomenon where molecules share the same molecular formula but have different structural arrangements, is a key concept in understanding the properties of quinoline derivatives. embibe.com In the case of dimethoxyquinoline amines, the positions of the two methoxy (B1213986) groups (-OCH₃) and the one amino group (-NH₂) on the quinoline core can vary significantly, giving rise to numerous positional isomers. Each isomer can exhibit unique physical, chemical, and biological properties.
Academic research has explored a variety of these isomers, often focusing on their synthesis and potential pharmacological applications. For instance, derivatives of 6,7-dimethoxyquinoline (B1600373) have been investigated for their roles as anticancer agents and neuropharmacological drugs. smolecule.comnih.gov The substitution pattern profoundly influences the molecule's activity. Studies on 2,4-diamino-6,7-dimethoxyquinoline derivatives have identified them as potent α1-adrenoceptor antagonists and G9a inhibitors, highlighting the importance of the precise placement of functional groups. acs.orgrsc.org
The table below provides an overview of some dimethoxyquinoline amine isomers and related structures mentioned in scientific literature, illustrating the structural diversity within this chemical class.
| Compound Name | Amine Position | Methoxy Positions | CAS Number | Notes |
| 5,7-Dimethoxyquinolin-2-amine | 2 | 5, 7 | 1343283-03-3 | The focus of this article. sigmaaldrich.com |
| 6,7-Dimethoxyquinolin-2-amine | 2 | 6, 7 | 771460-12-9 | Investigated for anticancer and neuropharmacological effects. smolecule.com |
| 6,7-Dimethoxyquinolin-4-amine | 4 | 6, 7 | 13425-92-8 | A known isomer. bldpharm.com |
| 5,7-Dimethoxyquinolin-4-amine | 4 | 5, 7 | 1249443-89-7 | A known isomer. bldpharm.com |
| 3-Amino-6,7-dimethoxyquinoline | 3 | 6, 7 | 87199-82-4 | A known isomer. bldpharm.com |
| 2,4-Diamino-6,7-dimethoxyquinoline | 2, 4 | 6, 7 | 88750-59-8 | Studied as G9a inhibitors and α1-adrenoceptor antagonists. acs.orgrsc.org |
This table is generated based on data from the text and is for illustrative purposes.
Specific Context of this compound within Quinoline Chemistry
This compound (CAS Number: 1343283-03-3) is a specific positional isomer within the dimethoxyquinoline amine family. sigmaaldrich.comarctomsci.com While extensive research has been published on its 6,7-dimethoxy counterpart, detailed studies focusing specifically on the 5,7-dimethoxy isomer are less common in publicly available literature. smolecule.com
Its primary role in chemical research appears to be as a synthetic building block or intermediate. The presence of the reactive amino group at the 2-position, combined with the specific electronic effects of the methoxy groups at positions 5 and 7, makes it a valuable precursor for creating more complex molecules. For example, related structures like 2-(5,7-dimethoxyquinolin-2-yl)-2-methylpropan-1-amine have been synthesized, which points to the use of the this compound core in further chemical elaboration. molport.com
While direct biological activity data for this compound is not widely reported, it is noted that it exhibits different biological activities compared to the 6,7-dimethoxy isomer, underscoring the principle that positional isomerism is a critical determinant of a compound's function. smolecule.com The specific placement of the methoxy groups influences the electron density distribution across the quinoline ring system, which in turn affects its reactivity and how it binds to biological targets. Therefore, this compound represents an important, albeit less-studied, piece in the complex puzzle of quinoline chemistry, holding potential for the development of novel compounds with unique properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxyquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLWDSDIVPWWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)N)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethoxyquinolin 2 Amine Scaffolds
Classical Quinoline (B57606) Synthesis Approaches
The foundational methods for quinoline synthesis, the Friedländer and Skraup syntheses, have been adapted and modified to produce a wide array of substituted quinolines, including those with dimethoxy functionalities.
Friedländer Synthesis Adaptations
The Friedländer synthesis is a versatile and direct method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.org This reaction can be catalyzed by either acids or bases.
Adaptations of the Friedländer synthesis for dimethoxyquinoline derivatives often start with an appropriately substituted 2-aminobenzaldehyde. For instance, the synthesis of ethyl 6,7-dimethoxy-2-ethylquinoline-3-carboxylate has been achieved by reacting 2-amino-4,5-dimethoxybenzaldehyde (B1599635) with ethyl acetoacetate (B1235776). scirp.org The choice of catalyst is crucial; while sodium hydroxide (B78521) has been used, sodium ethoxide in anhydrous ethanol (B145695) has been found to provide higher yields. scirp.org The reaction is typically carried out at reflux temperatures. scirp.org A general scheme for this type of reaction is presented below:
Scheme 1: Friedländer synthesis of a dimethoxyquinoline derivative.
The versatility of the Friedländer approach allows for the introduction of various substituents on the resulting quinoline ring, depending on the choice of the starting materials. For example, using different ketones or β-keto esters can lead to a diverse range of functionalized dimethoxyquinolines.
Skraup Synthesis Modifications
The Skraup synthesis is another classical method for quinoline formation, traditionally involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. While effective, the harsh acidic conditions and the use of strong oxidizing agents can limit its applicability for sensitive substrates.
Modifications to the Skraup synthesis have been developed to overcome these limitations and to allow for the synthesis of specific dimethoxyquinoline isomers. A modified Skraup reaction has been used to prepare 5,8-dimethoxyquinolines from 2,5-dimethoxyaniline (B66101) using acrolein diethylacetal or crotonaldehyde (B89634) diethylacetal in the presence of arsenic pentoxide and phosphoric acid. tandfonline.com This approach demonstrates how altering the traditional reagents can lead to specific substitution patterns on the quinoline core.
Challenges with the Skraup synthesis, particularly for dimethyl-substituted variants, include poor regioselectivity and low yields (often below 40%) due to side reactions under the strongly acidic conditions.
Transition Metal-Catalyzed Synthetic Routes
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. smolecule.comsioc-journal.cn These methods have become indispensable for the synthesis of complex heterocyclic compounds, including dimethoxyquinoline derivatives. sioc-journal.cnnih.govresearchgate.net
Transition metal-catalyzed reactions, such as those involving palladium, copper, rhodium, ruthenium, and iridium, offer milder reaction conditions and greater control over the synthesis of complex heterocycles compared to classical methods. sioc-journal.cn These catalysts can activate various substrates, including aryl halides, olefins, and alkynes, to form carbonyl-containing compounds that can then be used to construct the quinoline ring. sioc-journal.cn For example, silver-catalyzed 6-endo-dig cycloisomerization of N-propynyl anilines has been shown to produce 7,8-dimethoxyquinoline in high yield. researchgate.net
Furthermore, transition metal-catalyzed cross-coupling reactions are instrumental in the functionalization of the quinoline scaffold. For instance, a mixture of 4-chloro-6,7-dimethoxyquinoline (B44214) and substituted anilines can be reacted to prepare N-(2-phenyl-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine derivatives. nih.gov
Multi-Step Chemical Synthesis Strategies for Dimethoxyquinoline Derivatives
The synthesis of specifically substituted dimethoxyquinoline derivatives often requires multi-step reaction sequences. rsc.org These strategies allow for the precise placement of functional groups and the construction of more complex molecular architectures.
A common multi-step approach involves the initial synthesis of a functionalized quinoline core, followed by subsequent modifications. For example, the synthesis of 6,7-dimethoxyquinolin-4-ol (B79426) begins with the nitration of 1-(3,4-dimethoxyphenyl)ethan-1-one to yield 2-nitro-4,5-dimethoxyacetophenone. This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The final step involves a reduction-cyclization of the resulting propenone derivative using a catalyst like Raney nickel or palladium on carbon under hydrogen pressure to form the quinoline ring.
Another example is the synthesis of 9,10-dimethoxybenzo researchgate.netoxepino[3,4-b]quinolin-13(6H)-one derivatives. This process starts with the Friedländer condensation of 2-amino-4,5-dimethoxybenzaldehyde and ethyl acetoacetate to form ethyl 6,7-dimethoxy-2-ethylquinoline-3-carboxylate. scirp.org This intermediate then undergoes bromination, followed by a Williamson ether synthesis and hydrolysis. The final cyclization is achieved through an intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA). scirp.org
The following table summarizes some key multi-step synthesis strategies for dimethoxyquinoline derivatives:
| Starting Material(s) | Key Intermediates | Final Product | Reference |
| 1-(3,4-dimethoxyphenyl)ethan-1-one | 2-nitro-4,5-dimethoxyacetophenone, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | 6,7-Dimethoxyquinolin-4-ol | |
| 2-amino-4,5-dimethoxybenzaldehyde, ethyl acetoacetate | Ethyl 6,7-dimethoxy-2-ethylquinoline-3-carboxylate, Ethyl 2-bromomethyl-6,7-dimethoxyquinoline-3-carboxylate | 9,10-Dimethoxybenzo researchgate.netoxepino[3,4-b]quinolin-13(6H)-one derivatives | scirp.org |
| 4-chloro-6,7-dimethoxyquinoline, substituted anilines | - | 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives | nih.gov |
Regioselective Synthesis Considerations in Dimethoxyquinoline Preparation
Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted quinolines. nih.gov Achieving the desired substitution pattern, such as the 5,7-dimethoxy arrangement, requires careful selection of starting materials and reaction conditions.
In the Friedländer synthesis, the substitution pattern of the initial 2-aminoaryl aldehyde or ketone dictates the position of the substituents on the benzene (B151609) portion of the quinoline ring. For example, to obtain a 5,7-dimethoxyquinoline, one would need to start with a 2-amino-4,6-dimethoxy-substituted benzene derivative.
Similarly, in modified Skraup reactions, the choice of the aniline derivative determines the final regiochemistry. The synthesis of 5,8-dimethoxyquinolines from 2,5-dimethoxyaniline illustrates this principle. tandfonline.com
Modern catalytic methods often offer superior regioselectivity. For instance, silver-catalyzed cycloisomerization has been shown to be highly regioselective, affording specific quinoline isomers in high yields. researchgate.net The development of regioselective one-step procedures for the synthesis of related heterocyclic systems, such as 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- wikipedia.orgresearchgate.nettriazolo[1,5-a]pyrimidines, highlights the ongoing efforts to control regiochemistry in heterocyclic synthesis. rsc.org The ability to direct functionalization to a specific carbon atom, as demonstrated in the C4-alkylation of pyridines using a blocking group strategy, represents a significant advancement in achieving regiochemical control. nih.gov
Chemical Reactivity and Mechanistic Studies of Dimethoxyquinolin 2 Amines
Nucleophilic Substitution Reactions of the Amino Group
The amino group at the 2-position of the quinoline (B57606) ring is a key site for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the extension of the molecular framework. This reactivity is fundamental to the synthesis of a wide array of quinoline derivatives.
The amino group can readily participate in acylation reactions. For instance, the reaction of 2-amino-8-quinolinol with acyl imidazolides or esters can selectively yield C2-amides. rsc.org This chemoselectivity highlights the nucleophilic character of the amino group, even in the presence of other reactive sites like a hydroxyl group. rsc.org The use of different bases, such as sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium tert-butoxide (t-BuOK), can influence the selectivity and yield of the N-acylation product. rsc.org
Furthermore, the amino group of 2-aminoquinolines can be involved in coupling reactions. For example, Suzuki coupling reactions have been successfully employed to synthesize 7-phenyl-2-aminoquinolines. nih.gov In these reactions, the amino group is often protected, for instance as an acetyl or Boc group, to prevent unwanted side reactions. nih.gov The deprotection is then carried out in subsequent steps. nih.gov
The amino group also facilitates the formation of fused heterocyclic systems. For example, 2-aminoquinolines can react with other reagents in cyclization reactions to form polycyclic structures, such as indolo-imidazo[1,2-a]quinolines. acs.org
Condensation and Cyclization Processes Involving Quinoline Derivatives
5,7-Dimethoxyquinolin-2-amine and related quinoline derivatives are versatile substrates for condensation and cyclization reactions, leading to the formation of complex heterocyclic structures. These reactions are crucial for the synthesis of compounds with potential biological activities and for the construction of novel molecular scaffolds.
Condensation Reactions: The amino group at the 2-position can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines or enamines. libretexts.org These reactions are fundamental in organic synthesis and provide a pathway to further functionalize the quinoline core. For example, the condensation of two amino acids to form a dipeptide involves the formation of a peptide bond, a process analogous to the reactions the amino group of this compound can undergo. libretexts.org
Cyclization Reactions: 2-Aminoquinolines are frequently used as precursors in the synthesis of fused heterocyclic systems through various cyclization strategies. These methods often involve metal catalysts and can proceed through different mechanisms.
Palladium-catalyzed cyclization: Palladium catalysts are widely used to construct fused N-heterocycles. For instance, the one-pot palladium-catalyzed C-N coupling cyclizations of 2-aminoquinolines with 4-chloro-3-iodoquinoline (B1365794) can produce quinolone-fused N-heterocycles. chim.it Another approach involves the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides to regioselectively synthesize 4-halo-2-aminoquinolines. organic-chemistry.orgacs.org These can then be further elaborated into more complex structures like 6H-indolo[2,3-b]quinolines via an intramolecular Buchwald-Hartwig cross-coupling reaction. organic-chemistry.orgacs.org
Copper-catalyzed annulation: Copper catalysts can be used for the direct synthesis of polyring-fused imidazo[1,2-a]pyridines through the annulation of electrophilic benzannulated heterocycles with 2-aminoquinoline. acs.org
Iodine-promoted cyclization: A [5+1] cyclization of 2-vinylanilines with tetraalkylthiuram disulfides, promoted by iodine and copper(II) triflate, provides a facile route to various 2-aminoquinolines. organic-chemistry.org
Reductive cyclization: 2-Aminoquinolines can be synthesized via the reductive cyclization of compounds containing nitro and cyano groups, mediated by reagents like zinc in acetic acid (Zn/AcOH). clockss.org
These cyclization processes are highly valuable for creating diverse and complex heterocyclic libraries for various applications.
Reactivity Profile of Methoxy (B1213986) Substituents
The methoxy groups at the 5- and 7-positions of the quinoline ring are generally stable but can undergo cleavage under specific reaction conditions, a reaction known as demethylation. This process is significant as it can alter the properties of the molecule and is a key step in the synthesis of certain natural products and derivatives.
Demethylation of dimethoxyquinolines can be achieved using various reagents, with the outcome often depending on the reaction conditions and the substitution pattern of the quinoline core.
Acid-catalyzed demethylation: Strong acids like hydrobromic acid (HBr) can effect demethylation. For instance, treatment of a 2,4-dimethoxyquinoline (B1594175) with 48% HBr can lead to double demethylation, while using a milder 3% HBr solution can result in selective demethylation. herts.ac.ukrsc.org Dry HCl, however, may not be effective due to the lower nucleophilicity of the chloride ion. herts.ac.ukrsc.org Boron tribromide (BBr3) is another potent reagent for cleaving aryl methyl ethers, although its use can sometimes lead to intractable products, especially with sensitive side chains. rsc.org
Thiolate-mediated demethylation: A non-acidic approach involves the use of thiolate anions, such as sodium isopropyl thiolate in DMF, which can selectively cleave aryl methyl ethers to yield the corresponding hydroxylated quinolines. herts.ac.ukrsc.org
Influence of other substituents: The regioselectivity of demethylation can be influenced by other substituents on the quinoline ring. For example, in 2,7-dimethoxyquinoline-3-carbaldehyde (B1307292), demethylation with BBr3 selectively occurs at the 2-position. research-nexus.net Theoretical studies suggest that electron-donating groups favor demethylation at the 7-position. research-nexus.net
The reactivity of the methoxy groups is also influenced by the electronic nature of the quinoline ring system. The presence of electron-withdrawing groups can increase the electrophilicity of the carbon atoms attached to the methoxy groups, potentially making them more susceptible to nucleophilic attack. researchgate.net
The table below summarizes some of the conditions used for the demethylation of dimethoxyquinolines.
| Starting Material | Reagent and Conditions | Product(s) | Observations |
| 2,4-Dimethoxyquinoline | 48% HBr | Double demethylation product | Strong acidic conditions lead to complete demethylation. herts.ac.ukrsc.org |
| 2,4-Dimethoxyquinoline | 3% HBr in THF/water | 4-Hydroxy-2-quinolone | Milder acidic conditions allow for selective demethylation. herts.ac.ukrsc.org |
| 2,4-Dimethoxy-3-(3-methylbut-2-enyl)quinoline | Sodium isopropyl thiolate in DMF | 4-Hydroxyquinoline derivative | Thiolate anion provides a non-acidic method for demethylation. herts.ac.ukrsc.org |
| 2,7-Dimethoxyquinoline-3-carbaldehyde | BBr3 | 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde | Selective demethylation at the 2-position is observed. research-nexus.net |
Chemical Stability Investigations under Reaction Conditions
The stability of this compound under various reaction conditions is a critical factor in its synthesis and application. The quinoline ring itself is a robust aromatic system, but the substituents can influence its stability.
Generally, quinoline derivatives are stable under many synthetic conditions. However, harsh conditions can lead to decomposition. For example, in the synthesis of 4-aminoquinolines from 2-aminobenzonitriles and ketones, elevated temperatures can cause decomposition of the starting materials. preprints.org
In the context of specific reactions, the stability of the quinoline derivative is paramount. For instance, in Suzuki coupling reactions, the choice of base and solvent is crucial to avoid decomposition or unwanted side reactions like deacetylation of a protected amino group. nih.gov The use of milder bases like sodium bicarbonate in a mixed aqueous solvent can improve the outcome of the reaction. nih.gov
Derivatization Strategies for Analytical and Research Applications of Amines
Pre-Column and Post-Column Derivatization Techniques for Amines
Derivatization for HPLC analysis of amines can be performed either before the sample is injected into the column (pre-column) or after the components have been separated by the column but before they reach the detector (post-column). jasco-global.comactascientific.comchromatographytoday.com
Pre-Column Derivatization:
In this technique, the amine analyte is reacted with a derivatizing reagent before being introduced into the HPLC system. shimadzu.com This approach offers several advantages, including greater flexibility in choosing reaction conditions (e.g., temperature, time, pH) to ensure a high yield of the derivative. mdpi.com Since the reaction occurs outside of the HPLC flow path, there are fewer constraints on the reaction kinetics. chromatographytoday.com Pre-column derivatization can also modify the polarity of the amine, which can improve its chromatographic retention on widely used reversed-phase columns. mdpi.comthermofisher.com A potential drawback is that excess reagent and any by-products are also injected and must be chromatographically separated from the analyte derivative to avoid interference. actascientific.comshimadzu.com However, if separated, the presence of the reagent peak is not problematic. shimadzu.com This method is well-suited for high-sensitivity analysis, as more expensive and sensitive labeling reagents can be used efficiently in a small reaction volume. shimadzu.com
Post-Column Derivatization (PCD):
With PCD, the derivatization reaction occurs in a continuous flow system after the analytical column and before the detector. shimadzu.com The reagent is continuously pumped and mixed with the column effluent in a reaction coil. chromatographytoday.com A major advantage of PCD is that it eliminates the issue of interfering peaks from the reagent or its by-products, as the separation has already occurred. chromatographytoday.com This leads to simpler chromatograms and makes the technique highly reproducible and easily automated. shimadzu.com PCD is also advantageous when dealing with derivatives that are unstable, as the product only needs to be stable for the short time it takes to travel from the reactor to the detector. chromatographytoday.com However, the choice of reagents is more limited because the reaction must be rapid and compatible with the mobile phase. actascientific.com The additional pump and reactor can also add complexity and potential for band broadening to the HPLC system. grupobiomaster.com
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
|---|---|---|
| Reaction Timing | Before HPLC injection | After HPLC separation, before detection |
| Advantages |
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| Disadvantages |
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Common Derivatization Reagents and Their Chemical Interactions
A variety of reagents are available for the derivatization of amines, each with a specific functional group that reacts with the primary or secondary amine moiety. For a primary aromatic amine like 5,7-Dimethoxyquinolin-2-amine, reagents that target the -NH2 group would be employed. The choice of reagent often depends on the desired detection method, such as UV-Vis absorption or fluorescence. libretexts.org
Fluorescence-based Reagents: Fluorescence detection is highly sensitive. Common fluorogenic (fluorescence-producing) reagents include:
o-Phthalaldehyde (OPA): One of the most widely used reagents, OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. actascientific.comresearchgate.netatamankimya.com It is a popular choice for both pre- and post-column derivatization. actascientific.comactascientific.com OPA itself is not fluorescent and does not react with secondary amines, which can be an advantage for selective analysis. researchgate.netresearchgate.net
Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with both primary and secondary amines under basic conditions to form stable, fluorescent dansylamides. nih.govijcce.ac.ir This reagent is extensively used in pre-column derivatization for analyzing amino acids and biogenic amines. nih.govnih.govresearchgate.net
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to create stable, highly fluorescent derivatives. thermofisher.comthomassci.comscientificlabs.ie It is a common pre-column reagent used in amino acid analysis, often in automated systems. thomassci.comscientificlabs.iesigmaaldrich.com
Ninhydrin: A classic reagent used primarily in post-column derivatization for amino acid analysis. grupobiomaster.compickeringlabs.com It reacts with primary amines at elevated temperatures to produce a deep purple-colored compound known as Ruhemann's purple, which is typically detected by visible absorbance at 570 nm. grupobiomaster.comanalab.com.twresearchgate.net It also reacts with secondary amines to form a yellow product detected at 440 nm. chromatographytoday.comgrupobiomaster.com
Other Reagents: For mass spectrometry (MS) detection, reagents can be chosen to add a permanent positive charge to the analyte, enhancing ionization efficiency. nih.gov For instance, (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) has been developed as a pre-column reagent that significantly increases sensitivity for LC-MS/MS analysis. nih.gov For aromatic primary amines specifically, novel reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed for pre-column fluorescence derivatization, offering high sensitivity and ease of handling. nih.gov
| Reagent | Target Amines | Detection Method | Typical Application | Key Features |
|---|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary | Fluorescence, UV Absorbance | Pre- and Post-Column | Fast reaction at room temp; reagent is non-fluorescent. actascientific.comresearchgate.net |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | Fluorescence | Pre-Column | Forms stable derivatives; widely used for biogenic amines. nih.govresearchgate.net |
| FMOC-Cl | Primary & Secondary | Fluorescence | Pre-Column | Forms stable, highly fluorescent derivatives; common in automated systems. thermofisher.comthomassci.com |
| Ninhydrin | Primary & Secondary | Visible Absorbance | Post-Column | Classic reagent for amino acid analyzers; requires heat. chromatographytoday.comgrupobiomaster.compickeringlabs.com |
| NBD-Cl/NBD-F | Primary & Secondary | Fluorescence | Pre- and Post-Column | Reacts with secondary amines unlike OPA. researchgate.nettandfonline.com |
Optimization of Derivatization Conditions for Quantitative Analysis
To ensure accurate and reproducible quantitative analysis, the conditions of the derivatization reaction must be carefully optimized. Key parameters include pH, reagent concentration, reaction time, and temperature. mjcce.org.mk
pH: Most derivatization reactions are highly pH-dependent. For example, dansylation with DNS-Cl and OPA reactions are typically carried out under basic conditions (pH 9-11.4). nih.govmjcce.org.mknih.gov Using a buffer, such as a borate (B1201080) or carbonate buffer, is crucial to maintain the optimal pH for the reaction to proceed to completion. nih.govnih.gov
Reagent Concentration: An excess of the derivatization reagent is generally used to ensure that the reaction goes to completion and all amine molecules are converted to the derivative. researchgate.net The optimal concentration must be determined experimentally; for instance, in the analysis of biogenic amines with DNS-Cl, a concentration of 10 mg/ml was found to be optimal. mjcce.org.mkresearchgate.net
Reaction Time and Temperature: The reaction kinetics vary significantly between reagents. OPA reactions are often complete within minutes at room temperature, making them suitable for automated pre-column and post-column systems. thermofisher.comresearchgate.net In contrast, reactions with DNS-Cl or FMOC-Cl may require longer incubation times (e.g., 30-60 minutes) and sometimes elevated temperatures (e.g., 50-60°C) to achieve complete derivatization. ijcce.ac.irmjcce.org.mkresearchgate.net
Solvent and Matrix Effects: The solvent system can influence the stability and fluorescence of the resulting derivative. For example, in the derivatization of primary amines with naphthalene-2,3-dicarboxaldehyde (NDA), substituting acetonitrile (B52724) with dimethyl sulfoxide (B87167) (DMSO) was shown to improve the stability and intensity of the fluorescence signal by mitigating quenching effects. nih.gov The presence of other compounds in the sample matrix can also interfere with the reaction, a factor that is particularly important in pre-column derivatization. shimadzu.com
The goal of optimization is to find a robust set of conditions that result in a stable derivative with a high, reproducible yield, allowing for the precise quantification of the target amine over a desired concentration range. mjcce.org.mkrsc.org
Structure Activity Relationship Sar and Structural Modification of Dimethoxyquinoline Amine Scaffolds
Impact of Substituent Position and Nature on Biological Activity in Quinoline (B57606) Derivatives
The substitution pattern on the quinoline scaffold is a determining factor for the biological efficacy and mechanism of action of its derivatives. Research has consistently shown that minor positional changes of substituents can lead to significant shifts in pharmacological activity.
For instance, in the context of antileishmanial agents, the placement of a selenyl group at the C-2 position of the quinoline scaffold results in significantly higher activity compared to its placement at the C-8 position. mdpi.com Similarly, modifications at the C-6 and C-7 positions have been shown to modulate activity; the introduction of a chloro atom at C-6 can enhance antileishmanial properties, whereas a methoxy (B1213986) group at the same position can cause a considerable decrease in activity. mdpi.com
In the realm of anticancer research, the position of methoxy groups is particularly influential. A methoxy group at the C-7 position has been associated with improved antitumor activity. orientjchem.orgorientjchem.org Furthermore, the introduction of substituents at the C-4 position can enhance potency against cancer cells, while 2-substituted quinoline derivatives have also demonstrated significant anticancer effects. orientjchem.org The nature of the substituent is equally critical. An electron-donating methoxy group (OCH₃) at the C-2 position was found to enhance antimalarial activity, whereas an electron-withdrawing chloro group (Cl) at the same position led to a loss of activity. rsc.org
| Position | Substituent | Effect on Biological Activity | Reference |
| 2 | Selenyl | More active (antileishmanial) | mdpi.com |
| 8 | Selenyl | Less active (antileishmanial) | mdpi.com |
| 7 | Methoxy/Hydroxyl | Improved antitumor activity | orientjchem.orgorientjchem.org |
| 6 | Chloro | Highly active (antileishmanial) | mdpi.com |
| 6 | Methoxy | Decreased activity (antileishmanial) | mdpi.com |
| 2 | Methoxy (electron-donating) | Enhanced antimalarial activity | rsc.org |
| 2 | Chloro (electron-withdrawing) | Loss of antimalarial activity | rsc.org |
| 4 | Various | Enhanced anticancer potency | orientjchem.org |
Role of the Amino Group in Molecular Interactions
The amino group is a key pharmacophoric feature in many biologically active quinoline derivatives, playing a pivotal role in molecular recognition and binding. Its ability to act as a hydrogen bond donor is crucial for anchoring the molecule within the active site of target proteins. rsc.org
In the context of antiplasmodial agents like 4-amino-7-chloroquinoline, the 4-amino group is essential for the drug's ability to inhibit hemozoin formation. researchgate.net The nitrogen atom of the quinoline ring itself, along with other nitrogen-containing functional groups, frequently participates in hydrogen bonding with the backbones of amino acid residues, such as cysteine, which is a critical interaction for inhibitory capacity. researchgate.netarabjchem.org
Furthermore, the basic nature of amino groups can influence the pharmacokinetic properties of the compound. For example, the tertiary amino function in the side chain of some antimalarials aids in the accumulation of the molecule within the acidic food vacuoles of the parasite. researchgate.net However, the specific configuration of the amino group is important; studies have suggested that a primary amine at the C-2 position could be detrimental to anti-parasitic activity. scispace.com In other cases, a protonated amine at the C-7 position has been shown to form important salt bridges and cation-π interactions with tyrosine residues in enzyme pockets. nih.gov
Influence of Methoxy Groups on Pharmacological Profiles
Methoxy groups, such as those at the C-5 and C-7 positions in 5,7-Dimethoxyquinolin-2-amine, significantly modulate the pharmacological profile of the quinoline scaffold. These groups can influence the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with intracellular targets. ontosight.ai
The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, enhancing the binding affinity of the compound to biological targets. ontosight.ai Moreover, methoxy groups can participate in π-π stacking interactions with aromatic amino acids in protein targets, further stabilizing the ligand-protein complex. ontosight.ai The specific positioning of these groups is critical. For instance, while a methoxy group at C-7 is often linked to enhanced antitumor activity, its presence at C-6 has been shown to reduce antileishmanial efficacy in certain derivatives. mdpi.comorientjchem.orgorientjchem.org
Conversely, compounds with 6,8-dimethoxy substitutions have displayed potent anti-tumor effects. orientjchem.org A significant body of research has focused on 6,7-dimethoxyquinoline (B1600373) derivatives, which have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cancer progression. nih.gov Studies on 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines have also highlighted their potential as anticancer agents, underscoring the versatile role of methoxy substitutions in tuning the pharmacological properties of the quinoline core. researchgate.net
| Methoxy Position(s) | Observed Pharmacological Influence | Reference |
| 6, 7 | Influences lipophilicity, hydrogen bonding, π-π stacking | ontosight.ai |
| 7 | Improved antitumor activity | orientjchem.orgorientjchem.org |
| 6 | Decreased antileishmanial activity | mdpi.com |
| 6, 8 | Potent anti-tumor effects | orientjchem.org |
| 6, 7 | Potent c-Met inhibition | nih.gov |
| 5, 6, 7 | Potential anticancer activity | researchgate.net |
Scaffold Modification and Bioisosteric Replacements in Quinoline Chemistry
To optimize the therapeutic potential of quinoline derivatives, medicinal chemists often employ strategies of scaffold modification and bioisosteric replacement. Bioisosterism involves substituting one part of a molecule with a chemically different group that retains similar physical or chemical properties, aiming to enhance potency, improve selectivity, or reduce toxicity. mdpi.comacs.org
"Skeletal editing" represents an advanced approach to scaffold modification, where the core quinoline ring is chemically transformed into other heterocyclic systems, such as indolines, indoles, or isoquinolinones, thereby creating novel structural diversity from a common starting material. bohrium.com This allows for the exploration of new chemical space and the potential discovery of compounds with entirely new biological activities.
A common bioisosteric strategy involves replacing the quinoline core with other heterocyclic scaffolds like quinazoline (B50416), indole, purine, or benzimidazole (B57391). nih.gov For example, replacing a quinazoline core with a quinoline has been shown to retain G9a inhibitory activity while reducing off-target effects. vulcanchem.com Similarly, morphing a quinazoline hit compound into a quinoline scaffold has led to a significant improvement in enzyme potency and selectivity in the development of ATP synthesis inhibitors. rsc.org These modifications, including the addition of moieties like 1,3,4-oxadiazol acetamide (B32628) to 6,7-disubstituted quinolines, have been instrumental in developing novel kinase inhibitors. researchgate.net
Molecular Mechanisms of Biological Activity and Target Engagement
Neuropharmacological Receptor Interactions of Quinoline (B57606) Derivatives
The quinoline scaffold is a foundational structure for molecules that interact with various receptors in the central nervous system. Derivatives have shown notable affinity for dopamine (B1211576), serotonin (B10506), and sigma receptors, suggesting a broad potential for neuropharmacological applications.
Research into imidazoquinoline derivatives, which are structurally related to quinoline amines, has identified potent dopaminergic and serotonergic activity. Specifically, the metabolite (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, derived from a parent imidazoquinoline, demonstrates significant activity at dopamine D2 and serotonin 5HT1A receptors in binding assays. acs.org This suggests that the core quinoline structure contributes to interactions within these key neurotransmitter systems.
Furthermore, studies on quinolyl pyrazinamide (B1679903) derivatives have highlighted their interaction with sigma receptors (σR). Methoxy-substituted quinoline analogs, in particular, exhibited strong binding affinity for the sigma 2 receptor (σ2R), with Ki values ranging from 13 to 40 nM. nih.gov The basic amine tail common in this class of compounds is considered crucial for this interaction. nih.gov The sigma 2 receptor is implicated in the regulation of cell survival and proliferation, making it a target of interest in various pathologies. The binding of quinoline derivatives to this receptor is being explored for its therapeutic potential. nih.gov
| Quinoline Derivative Class | Receptor Target | Key Findings | Reference |
|---|---|---|---|
| Imidazoquinolinones | Dopamine D2, Serotonin 5HT1A | Metabolites of parent compounds show good activity in binding assays. | acs.org |
| Methoxy-quinolyl pyrazinamides | Sigma 2 Receptor (σ2R) | Exhibited good binding affinities with Ki values between 13 and 40 nM. | nih.gov |
Antimicrobial Activity at the Molecular Level
Quinoline derivatives are recognized for their broad-spectrum antimicrobial properties, which arise from their ability to interfere with essential microbial processes at the molecular level. The mechanisms of action often involve the inhibition of critical enzymes required for bacterial survival and replication.
A primary mechanism is the inhibition of DNA gyrase and topoisomerase IV. acs.orgsemanticscholar.org These enzymes are vital for bacterial DNA replication, transcription, and repair. By binding to and stabilizing the enzyme-DNA complex, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. semanticscholar.org This mode of action is the basis for the clinical efficacy of many quinolone antibiotics. acs.org
Another identified molecular target is the peptide deformylase (PDF) enzyme. nih.govtandfonline.com PDF is essential in bacteria for the post-translational modification of newly synthesized proteins. Inhibition of this enzyme disrupts protein maturation, leading to the accumulation of non-functional, formylated proteins and ultimately halting bacterial growth. nih.govtandfonline.com Molecular dynamics simulations have shown that certain quinoline derivatives can form stable hydrogen bonds with residues in the PDF binding pocket, indicating a strong binding affinity. tandfonline.com
Additionally, some quinoline derivatives have been shown to disrupt the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria by interfering with the LptA-LptC interaction. semanticscholar.org Other studies suggest that certain quinoline compounds may target the proton pump of adenosine (B11128) triphosphate (ATP) synthase, disrupting cellular energy production. nih.gov
| Molecular Mechanism | Target Enzyme/Process | Effect on Microbe | Reference |
|---|---|---|---|
| Enzyme Inhibition | DNA Gyrase and Topoisomerase IV | Inhibits DNA replication and repair, causing cell death. | acs.orgsemanticscholar.org |
| Enzyme Inhibition | Peptide Deformylase (PDF) | Disrupts protein maturation, halting bacterial growth. | nih.govtandfonline.com |
| Transport Disruption | LptA-LptC Interaction (LPS Pathway) | Interferes with the outer membrane integrity of Gram-negative bacteria. | semanticscholar.org |
| Energy Metabolism Disruption | Proton pump of ATP synthase | Interferes with cellular energy production. | nih.gov |
Enzyme Inhibition Profiles (non-kinase specific)
Beyond their antimicrobial and neuropharmacological roles, quinoline derivatives, including those with a 6,7-dimethoxy substitution pattern, have been identified as inhibitors of other crucial enzyme classes unrelated to kinases.
One significant area of research has been the inhibition of histone-lysine N-methyltransferases (HKMTs), such as G9a (also known as EHMT2). nih.gov G9a plays a central role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 9 (H3K9), which is typically associated with gene repression. Overexpression of G9a is linked to several diseases. Studies have successfully identified 2,4-diamino-6,7-dimethoxyquinoline derivatives as potent and selective inhibitors of G9a. nih.gov These compounds act as substrate-competitive inhibitors, occupying the same binding pocket as the histone substrate, thereby preventing the methylation event. The 6,7-dimethoxyquinazoline (B1622564) scaffold has been a known inhibitor, and the development of a quinoline-based core demonstrates the adaptability of this pharmacophore. nih.gov
In the context of parasitic diseases, quinoline derivatives have been developed as inhibitors of tryparedoxin peroxidase from Leishmania major (LmTXNPx). unisi.it This enzyme is crucial for the parasite's defense against oxidative stress. A series of N,N-disubstituted 3-aminomethyl quinolones, including structures based on a 6,7-dimethoxyquinolin-2(1H)-one core, were rationally designed and synthesized. unisi.it These compounds demonstrated inhibitory potency against LmTXNPx in the micromolar range, highlighting a potential therapeutic avenue for leishmaniasis. unisi.it
| Derivative Class | Target Enzyme | Biological Context | Key Findings | Reference |
|---|---|---|---|---|
| 2,4-diamino-6,7-dimethoxyquinolines | G9a (Histone Lysine Methyltransferase) | Epigenetic regulation, Cancer | Identified as a new core inhibitory scaffold with excellent potency and high selectivity. | nih.gov |
| N,N-disubstituted 3-aminomethyl quinolones | Leishmania major Tryparedoxin Peroxidase (LmTXNPx) | Parasitic disease (Leishmaniasis) | Compounds showed inhibitory potency in the micromolar range against the enzyme. | unisi.it |
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations (DFT, HOMO, LUMO, MEP)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and properties of molecules. nih.gov While extensive DFT studies specifically detailing 5,7-Dimethoxyquinolin-2-amine are not widely available in the current literature, the methodologies are well-established for analyzing related quinoline (B57606) structures. scirp.orgacs.org
Density Functional Theory (DFT): DFT calculations are used to determine the optimized geometry and electronic energy of a molecule. For quinoline derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to calculate structural parameters and predict vibrational frequencies. scirp.orgacs.org These calculations provide a foundational understanding of the molecule's stability and conformation.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.com For related dimethoxy-substituted quinolin-4-one derivatives, DFT studies have shown that substituents significantly influence the HOMO-LUMO gap, thereby altering the molecule's reactivity. scirp.org
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For quinoline derivatives, the nitrogen heteroatom and oxygen atoms of the methoxy (B1213986) groups are generally expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and interaction with electrophiles. researchgate.net
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. isfcppharmaspire.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.govresearchgate.net
Although specific docking studies for this compound are not prominently detailed in the reviewed literature, research on closely related analogues highlights the utility of this approach. For instance, derivatives of 6,7-dimethoxyquinoline (B1600373) have been docked into the ATP-binding site of the c-Met kinase to rationalize their inhibitory activity. nih.gov Similarly, computational studies on 2,4-diamino-6,7-dimethoxyquinoline have used docking to understand its binding to the G9a methyltransferase, revealing that the dimethoxy groups are important for achieving the correct binding pose.
The general procedure involves preparing the 3D structure of the ligand and the receptor. The docking software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, using a scoring function to estimate the binding affinity for each pose. isfcppharmaspire.com Such studies could elucidate the potential of this compound as an inhibitor for various kinases or other biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally measured activity. dergipark.org.tr
Specific QSAR studies that include this compound in their training or test sets have not been identified in the surveyed literature. However, QSAR modeling has been successfully applied to other series of quinoline derivatives. For example, a study on 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines used descriptors calculated by DFT, such as the LUMO energy (E_LUMO), molecular weight (MW), and polarizability (POLZ), to build a model predicting their anticancer activity. researchgate.net Another study on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives used theoretical descriptors to rationalize their α1-adrenoceptor binding affinity. acs.org These examples show that the QSAR approach is valuable for this class of compounds, allowing for the prediction of the activity of new derivatives and guiding the design of more potent molecules. nih.gov
Prediction of Reactive Sites and Molecular Properties
The prediction of reactive sites within a molecule is a direct application of the quantum chemical calculations described in section 7.1. The HOMO, LUMO, and MEP are primary tools for this purpose.
Frontier Molecular Orbitals: The locations of the HOMO and LUMO within the molecular structure indicate the likely sites for electron donation (nucleophilic centers) and electron acceptance (electrophilic centers), respectively. wuxiapptec.com For quinoline derivatives, the HOMO is often distributed over the electron-rich aromatic system and heteroatoms, while the LUMO is also typically located on the quinoline ring system. scirp.org
Molecular Electrostatic Potential (MEP): As previously mentioned, the MEP map provides a clear, color-coded guide to the electrostatic potential on the surface of the molecule. researchgate.net For this compound, the nitrogen atom of the quinoline ring and the amino group, along with the oxygen atoms of the methoxy groups, are expected to be electron-rich regions (negative potential), making them susceptible to electrophilic attack and key sites for hydrogen bond accepting interactions. The hydrogen atoms of the amino group would represent electron-deficient regions (positive potential), acting as hydrogen bond donors. nih.govmdpi.com A DFT study on 2,7-dimethoxyquinoline-3-carbaldehyde (B1307292) used theoretical computations to rationalize its regioselective demethylation, showcasing how these methods can predict reactivity at specific sites. researchgate.net
By analyzing these computational outputs, researchers can predict how this compound might interact with other molecules, which functional groups are most likely to participate in reactions, and how it might bind to a biological target.
Advanced Analytical Characterization Techniques in Chemical Research
Spectroscopic Analysis
Spectroscopic methods are indispensable for determining the structural framework of molecules. By probing the interaction of electromagnetic radiation with a compound, chemists can map out its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy : In the proton NMR spectrum of 5,7-Dimethoxyquinolin-2-amine, distinct signals are expected for the aromatic protons on the quinoline (B57606) core, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) group protons. The aromatic protons would typically appear in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effects of the aromatic ring currents. The two methoxy groups would likely present as sharp singlets, potentially at slightly different chemical shifts, while the amine protons often appear as a broader signal that can be confirmed by D₂O exchange, which causes the signal to disappear.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the nine carbons of the quinoline ring system and the two carbons of the methoxy groups. The carbons bonded to nitrogen and oxygen would be shifted significantly downfield.
2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous signal assignment. COSY spectra reveal proton-proton coupling relationships, helping to identify adjacent protons on the quinoline ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2-NH₂ | 5.5 - 6.5 (broad s, 2H) | - |
| H-3 | 6.6 - 6.8 (d) | 110 - 115 |
| H-4 | 7.8 - 8.0 (d) | 135 - 140 |
| 5-OCH₃ | 3.9 - 4.0 (s, 3H) | 55 - 57 |
| H-6 | 6.4 - 6.6 (d) | 95 - 100 |
| 7-OCH₃ | 3.8 - 3.9 (s, 3H) | 55 - 57 |
| H-8 | 6.7 - 6.9 (d) | 105 - 110 |
| C2 | - | 155 - 160 |
| C4 | - | 135 - 140 |
| C4a | - | 145 - 150 |
| C5 | - | 150 - 155 |
| C7 | - | 150 - 155 |
| C8a | - | 140 - 145 |
Note: Predicted values are based on general principles of NMR spectroscopy for aromatic amines and quinoline derivatives. Actual values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. Other key absorptions would include C-H stretches from the aromatic ring and methoxy groups, C=C and C=N stretching vibrations within the quinoline ring system, and strong C-O stretching from the methoxy ethers.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| N-H Bend | 1580 - 1650 | Medium-Strong |
| Aromatic C=C & C=N Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic C-O Stretch (Ether) | 1200 - 1275 (asymmetric) | Strong |
| Aromatic C-O Stretch (Ether) | 1020 - 1075 (symmetric) | Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |
Mass Spectrometry (MS, HRMS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, this compound (formula: C₁₁H₁₂N₂O₂) would be expected to show a prominent molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (approximately 204.23 g/mol ). The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups or the loss of a larger methoxy radical (•OCH₃).
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the compound. This technique is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. LC-MS/MS is particularly useful for quantifying trace amounts of a compound in complex mixtures and for detailed structural elucidation through controlled fragmentation experiments.
Chromatographic Separation Methods (HPLC, LC, GC, TLC)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method depends on the properties of the compound, such as polarity and volatility.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC) : HPLC is the premier analytical technique for separating and quantifying components in a mixture. For an aminoquinoline compound, reversed-phase HPLC is typically employed. nih.govresearchgate.net A common setup would use a C18 stationary phase column with a mobile phase consisting of a gradient mixture of an aqueous buffer (like ammonium formate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com
Gas Chromatography (GC) : GC is suitable for separating volatile and thermally stable compounds. While derivatization may be required to increase the volatility of the amine group, GC-MS can be a powerful tool for analysis. nih.gov A typical GC method would involve a capillary column, such as a DB-5MS, with a programmed temperature ramp to ensure efficient separation.
Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive method used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. youtube.com For this compound, a silica gel plate would serve as the stationary phase. researchgate.netmdpi.com The mobile phase would typically be a mixture of a nonpolar solvent (like ethyl acetate or toluene) and a polar solvent (like methanol or diethylamine) to achieve optimal separation based on polarity. researchgate.netmdpi.com Visualization can be achieved under UV light. slideshare.net
Table 3: Typical Chromatographic Methods for Aminoquinoline Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| HPLC | C18 (ODS) | Acetonitrile / Water with buffer (e.g., formate) | UV, MS |
| GC | DB-5MS (5% Phenyl-methylpolysiloxane) | Helium (carrier gas) | MS, FID |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane or Toluene / Diethylamine mixtures | UV (254 nm) |
Purity Assessment Methods for Research Compounds
Ensuring the purity of a research compound is critical for obtaining reliable and reproducible experimental results. A combination of analytical techniques is used to establish the purity level of a synthesized compound like this compound.
HPLC Analysis : HPLC is a primary method for quantitative purity assessment. A high-purity sample should exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks (including impurities) is used to calculate the percentage purity. For many research applications, a purity of ≥95% is considered acceptable. nih.gov
NMR Spectroscopy : ¹H NMR spectroscopy is highly effective for detecting and quantifying impurities. The presence of unexpected signals in the spectrum indicates impurities. By integrating the signals of the main compound and those of the impurities (if their structure is known or can be inferred), a molar ratio can be determined, providing a measure of purity.
LC-MS : The combination of liquid chromatography and mass spectrometry is a powerful tool for purity confirmation. It not only separates impurities but also provides their molecular weights, which aids in their identification. nih.gov
By employing this multi-technique approach, researchers can confidently verify the identity, structure, and purity of this compound, ensuring the integrity of subsequent scientific investigations.
Medicinal Chemistry Perspectives and Drug Discovery Potential
Quinoline (B57606) Derivatives as Privileged Scaffolds in Drug Discovery
The concept of a "privileged scaffold" is central to understanding the importance of the quinoline moiety in drug discovery. nih.gov This term refers to a molecular structure that is able to provide ligands for more than one type of receptor or enzyme target. nih.govcrimsonpublishers.com Quinoline (1-azanaphthalene) is a prime example of such a scaffold. nih.govnih.gov Its structure, a fusion of a benzene (B151609) and pyridine (B92270) ring, provides a rigid and planar framework that can be readily modified with various functional groups, allowing for the fine-tuning of its pharmacological properties. nih.govmorressier.com
The synthetic versatility of the quinoline ring is a key factor in its widespread use, enabling the creation of large libraries of structurally diverse derivatives. nih.govmorressier.com This has facilitated the exploration of a broad spectrum of biological activities. Quinoline-based compounds have been successfully developed as anticancer, antimicrobial, antimalarial, anti-inflammatory, and anticonvulsant agents, among others. crimsonpublishers.comresearchgate.net Their mechanisms of action are equally diverse, ranging from the inhibition of tyrosine kinases and topoisomerases to the modulation of DNA repair pathways and tubulin polymerization. nih.govnih.gov This proven track record solidifies the quinoline scaffold's status as a highly "druggable" and valuable starting point for the design of novel therapeutic agents. nih.gov
Application in Lead Compound Identification for Therapeutic Development
Lead identification is a critical phase in drug discovery where initial "hit" compounds from screening are evaluated and optimized to identify promising "lead" compounds for further development. researchgate.netmdpi.com The process involves selecting molecules with the most favorable pharmacological and physicochemical properties for progression into preclinical studies. pageplace.de The dimethoxyquinoline scaffold, including derivatives of 5,7-Dimethoxyquinolin-2-amine, serves as a valuable template in this process.
A notable example involves the development of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I (TOP1) inhibitors. nih.gov TOP1 is a validated target for cancer therapy, and inhibitors can stabilize the TOP1-DNA cleavage complex, leading to cancer cell death. nih.gov In these studies, derivatives of the 6,7-dimethoxyquinoline (B1600373) core were synthesized and evaluated for their anticancer activity, with several compounds emerging as lead candidates for further optimization. nih.gov
Similarly, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often dysregulated in cancer. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the anilino and benzimidazole (B57391) moieties significantly impacted inhibitory activity against c-Met and various cancer cell lines. Compound 12n from this series, for instance, showed particularly potent c-Met inhibition. nih.gov These examples underscore how the dimethoxyquinoline scaffold can be systematically modified to identify lead compounds with potent and selective activity against specific therapeutic targets.
Below is a data table showcasing the in vitro c-Met kinase inhibitory activity of selected 6,7-dimethoxy-4-anilinoquinoline derivatives, illustrating the structure-activity relationships that guide lead identification.
| Compound | R | c-Met IC₅₀ (µM) |
| 12a | H | >10 |
| 12f | 4-F | 1.1 ± 0.1 |
| 12j | 4-OCH₃ | 0.092 ± 0.012 |
| 12n | 3,4,5-(OCH₃)₃ | 0.030 ± 0.008 |
| Cabozantinib | (Positive Control) | 0.005 ± 0.001 |
Data sourced from reference nih.gov. The table demonstrates how substituent changes (R) on the phenyl ring of the benzimidazole moiety affect the half-maximal inhibitory concentration (IC₅₀) against c-Met kinase.
Chemical Probe Development for Biological Studies
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. researchgate.netnih.gov The development of high-quality probes is essential for target validation and for understanding complex biological pathways. nih.govnih.gov The quinoline scaffold, due to its intrinsic fluorescence properties and versatile chemistry, is an excellent framework for the design of such probes. nih.govcrimsonpublishers.com
Quinoline-based fluorescent probes have been developed for a wide range of bioimaging applications. crimsonpublishers.com Their fluorescence can be modulated by interactions with specific target molecules or changes in the local microenvironment, such as pH. nih.govnih.gov This makes them powerful tools for visualizing cellular structures like lipid droplets, detecting specific ions like Zn²⁺, or sensing reactive species like nitric oxide. crimsonpublishers.comacs.orgarabjchem.org
While this compound itself has not been extensively reported as a chemical probe, its core structure is highly amenable to such applications. The quinoline nucleus provides the necessary photophysical properties, and the amino and methoxy (B1213986) groups offer synthetic handles for attaching reactive groups, linkers, or specific targeting moieties. nih.gov By applying rational design principles, derivatives of this compound could be developed into highly specific probes for investigating novel biological targets, contributing significantly to our understanding of cellular function and disease. nih.gov
Scaffold Hopping Strategies in Quinoline-Based Drug Design
Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one, while retaining the original's biological activity. acs.org This technique is particularly useful for discovering novel intellectual property, improving pharmacokinetic properties, or overcoming metabolic liabilities of an existing lead series. acs.orgresearchgate.net
In the context of quinoline-based drug design, scaffold hopping has been employed to explore new chemical space and enhance therapeutic potential. For instance, a scaffold-hopping strategy was used to design novel 2-(quinolin-4-yloxy)acetamides with potent antimycobacterial activity. researchgate.net By modifying the quinoline core and its substituents, researchers were able to significantly improve activity against multidrug-resistant Mycobacterium tuberculosis strains. researchgate.net
Future Prospects in Pre-Clinical Therapeutic Agent Development
The journey of a lead compound to an approved drug involves extensive preclinical development, a stage that encompasses pharmacology, toxicology, and formulation studies to establish a compound's safety and efficacy profile before human trials. nih.gov The dimethoxyquinoline class of compounds, including derivatives of this compound, holds considerable promise for entering and progressing through this pipeline.
The identification of 6,7-dimethoxyquinoline derivatives as potent inhibitors of key cancer targets like Topoisomerase I and c-Met kinase provides a strong foundation for future preclinical work. nih.govnih.gov The next steps would involve optimizing these lead compounds to enhance their potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, the lead compounds 14h and 14p identified as TOP1 inhibitors were noted for their potential to be developed into more potent anticancer agents. nih.gov
Furthermore, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold (a related structure) has been shown to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein. nih.gov This suggests that dimethoxy-substituted heterocyclic scaffolds could be developed not only as standalone agents but also as chemosensitizers to enhance the efficacy of existing cancer therapies. The synthetic tractability of the quinoline core allows for the systematic structural modifications required during these preclinical optimization stages, positioning these compounds as attractive candidates for future therapeutic agent development. crimsonpublishers.comnih.gov
Conclusion and Future Research Directions
Summary of Current Research Landscape for Dimethoxyquinolinamines
The research landscape for dimethoxyquinolinamines is an active area of investigation, largely driven by the diverse pharmacological activities exhibited by the broader quinoline (B57606) class of compounds. researchgate.net Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govorientjchem.org The introduction of methoxy (B1213986) groups onto the quinoline ring is a common strategy in medicinal chemistry to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
While specific research on a wide array of individual dimethoxyquinolinamine isomers is not always extensively documented in publicly available literature, the general research trends for this class of compounds can be summarized as follows:
Anticancer Activity: A significant portion of research on substituted quinolines, including those with methoxy groups, focuses on their potential as anticancer agents. researchgate.net These compounds can exert their effects through various mechanisms, such as the inhibition of topoisomerase I, a key enzyme in DNA replication, and the disruption of microtubule dynamics, which is crucial for cell division. nih.gov For instance, certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been investigated as topoisomerase I inhibitors with potent in vitro anticancer activity. nih.gov
Kinase Inhibition: Quinoline-based compounds have emerged as promising scaffolds for the development of kinase inhibitors, which are critical in cancer therapy. nih.gov The dimethoxy substitution pattern can play a role in the binding affinity and selectivity of these compounds for specific kinases involved in cancer signaling pathways.
Antimalarial and Antimicrobial Applications: Historically, quinoline derivatives have been pivotal in the fight against malaria, with compounds like chloroquine (B1663885) and primaquine (B1584692) being well-known examples. nih.gov Research continues to explore new quinoline-based compounds, including those with dimethoxy substitutions, to combat drug-resistant strains of malaria and other microbial infections. tmrjournals.com
Synthetic Methodologies: A substantial body of research is dedicated to the development of novel and efficient synthetic routes to access functionalized quinolines. mdpi.com These methods often focus on creating diverse libraries of quinoline derivatives for biological screening.
The following table provides a general overview of the researched applications of various dimethoxyquinoline derivatives, highlighting the versatility of this compound class.
| Derivative Class | Primary Research Focus | Example of Investigated Mechanism |
| 4-Alkoxy-6,7-dimethoxyquinolines | Anticancer | Topoisomerase I Inhibition nih.gov |
| 2-Aryl-6,7-dimethoxyquinolines | Anticancer | Not specified |
| 8-Hydroxyquinoline Derivatives | Antioxidant | Reactive Oxygen Species Scavenging nih.gov |
Unexplored Avenues and Challenges Specific to 5,7-Dimethoxyquinolin-2-amine Research
Despite the broad interest in dimethoxyquinolines, a thorough review of the scientific literature reveals a significant gap in the specific investigation of This compound . This particular isomer remains largely unexplored, presenting both challenges and opportunities for future research.
Unexplored Avenues:
Biological Activity Screening: The primary unexplored avenue is the comprehensive biological evaluation of this compound. Its unique substitution pattern could lead to novel interactions with biological targets. Systematic screening against a panel of cancer cell lines, microbial strains, and key enzymes (e.g., kinases, topoisomerases) is a crucial first step.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogues of this compound would be invaluable for establishing structure-activity relationships. Modifications at the 2-amino group or the addition of other substituents on the quinoline ring could lead to the discovery of compounds with enhanced potency and selectivity.
Computational Modeling and Target Identification: In the absence of experimental data, computational methods can be employed to predict the potential biological targets of this compound. orientjchem.org Molecular docking studies could provide insights into its binding modes with various proteins, guiding future experimental work.
Challenges:
Synthetic Accessibility: While numerous methods exist for the synthesis of quinolines, the specific substitution pattern of this compound may present synthetic challenges. mdpi.com The regioselective introduction of the amino group at the 2-position and the methoxy groups at the 5- and 7-positions may require a multi-step synthesis with careful control of reaction conditions.
Lack of Precedent: The absence of prior research on this specific isomer means that researchers have no existing data on its physicochemical properties, toxicity, or metabolic fate. This necessitates a more extensive and cautious initial investigation.
Intellectual Property Landscape: While the lack of research can be an opportunity, it also means that the intellectual property landscape surrounding this specific compound and its potential applications is likely undeveloped.
The following table outlines potential research directions and the associated challenges for this compound.
| Research Direction | Description | Potential Challenges |
| Initial Biological Screening | Evaluation against a broad range of biological targets (e.g., cancer cell lines, bacteria, fungi, viruses, and specific enzymes). | High cost of comprehensive screening, potential for low hit rates. |
| Synthetic Route Development | Design and optimization of an efficient and scalable synthesis for this compound and its analogues. | Regioselectivity issues, low overall yields, purification difficulties. |
| In Silico Target Prediction | Use of computational tools to predict potential protein targets and binding affinities. | Accuracy of predictions is dependent on the quality of the models used; experimental validation is essential. |
| Physicochemical Profiling | Determination of key properties such as solubility, stability, and lipophilicity. | Unfavorable properties could hinder further development. |
Emerging Trends in Quinoline-Based Compound Development for Research
The development of quinoline-based compounds for research is continually evolving, driven by advances in synthetic chemistry, computational tools, and a deeper understanding of disease biology. researchgate.net Several emerging trends are shaping the future of this field:
Hybrid Molecules: A growing trend is the design of hybrid molecules that combine the quinoline scaffold with other pharmacophores. tmrjournals.com This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance.
Targeted Drug Delivery: The incorporation of quinoline derivatives into targeted drug delivery systems, such as antibody-drug conjugates or nanoparticles, is an area of increasing interest. tmrjournals.com This strategy aims to enhance the therapeutic efficacy of quinoline-based drugs while minimizing off-target side effects.
Advanced Synthetic Methodologies: The development of novel catalytic systems and synthetic strategies is enabling the more efficient and diverse synthesis of quinoline derivatives. mdpi.comresearchgate.net These advancements facilitate the rapid generation of compound libraries for high-throughput screening.
Computational and AI-Driven Drug Discovery: The use of artificial intelligence and machine learning algorithms is becoming more prevalent in the design and optimization of quinoline-based compounds. orientjchem.org These tools can predict the biological activity and pharmacokinetic properties of novel compounds, accelerating the drug discovery process.
The table below summarizes these emerging trends and their potential impact on the development of new quinoline-based research compounds.
| Emerging Trend | Description | Potential Impact |
| Hybrid Molecule Design | Combining the quinoline scaffold with other bioactive moieties. tmrjournals.com | Creation of compounds with novel mechanisms of action and improved efficacy. |
| Targeted Delivery Systems | Encapsulating or conjugating quinoline derivatives to targeting ligands. tmrjournals.com | Enhanced drug delivery to specific cells or tissues, reducing systemic toxicity. |
| Novel Synthetic Methods | Development of more efficient and versatile synthetic routes. mdpi.comresearchgate.net | Faster and more cost-effective production of diverse quinoline libraries. |
| AI in Drug Design | Utilizing machine learning to predict compound properties and guide synthesis. orientjchem.org | Acceleration of the drug discovery pipeline and improved success rates. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5,7-Dimethoxyquinolin-2-amine, and how are reaction conditions optimized?
- Answer : The synthesis typically involves functionalizing the quinoline core with methoxy and amine groups. For example, nucleophilic substitution or palladium-catalyzed coupling can introduce methoxy groups at positions 5 and 7, while the amine group at position 2 is added via reductive amination or Buchwald-Hartwig coupling . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd). Yield improvements are often achieved by iterative screening of base strength (e.g., K₂CO₃ vs. Cs₂CO₃) and reaction time (12–24 hrs).
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substitution patterns, with methoxy protons appearing as singlets (δ 3.8–4.0 ppm) and aromatic protons showing coupling patterns specific to the quinoline scaffold. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 205.0978 for C₁₁H₁₂N₂O₂). Infrared (IR) spectroscopy identifies N-H stretches (~3350 cm⁻¹) and C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural elucidation?
- Answer : Contradictions often arise from impurities or isotopic interference. A systematic approach includes:
- Repetition under controlled conditions to rule out experimental error.
- 2D NMR (COSY, HSQC) to confirm spin-spin coupling and connectivity.
- Isotopic pattern analysis in HRMS to distinguish between molecular ions and adducts.
- Constraint-based validation (e.g., ruling out over-constrained hypotheses via iterative data reconciliation) .
Q. What strategies improve regioselectivity in methoxy-substituted quinoline synthesis?
- Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directing groups : Temporary protecting groups (e.g., Boc) guide substitution to desired positions.
- Microwave-assisted synthesis : Enhances kinetic control, favoring meta-substitution over para.
- Computational modeling : DFT calculations predict electron density maps to identify reactive sites .
Q. How does the electronic environment of substituents affect this compound’s reactivity in cross-coupling reactions?
- Answer : Methoxy groups are electron-donating, activating the quinoline ring for electrophilic substitution. However, steric hindrance at positions 5 and 7 can limit accessibility. For Suzuki-Miyaura coupling, electron-deficient aryl boronic acids (e.g., p-CF₃) pair well with the electron-rich quinoline core. Reaction monitoring via TLC or in-situ IR ensures intermediate stability .
Q. What methodologies are recommended for analyzing degradation products under varying storage conditions?
- Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation pathways (e.g., demethylation or oxidation). Forced degradation (acid/base/oxidative stress) reveals susceptibility, while Arrhenius modeling predicts shelf life. Storage at –20°C in amber vials under argon minimizes photolytic and oxidative degradation .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?
- Answer : Contradictions may stem from assay variability or off-target effects. Solutions include:
- Triangulation : Validate results across multiple assays (e.g., enzymatic vs. cell-based).
- Dose-response curves : Confirm activity at physiologically relevant concentrations.
- Meta-analysis : Compare with structurally analogous compounds (e.g., 6,8-dichloroquinolin-4-amine ) to identify trends.
Q. What experimental frameworks mitigate over-constraining in combinatorial library design for quinoline derivatives?
- Answer : Over-constraining (e.g., mutually exclusive solubility and reactivity criteria) is addressed via:
- Design of Experiments (DoE) : Fractional factorial designs balance variable interactions.
- Constraint relaxation : Prioritize critical parameters (e.g., purity >90%) over secondary ones (e.g., solvent type).
- Machine learning : Train models on historical data to predict feasible reaction spaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
